molecular formula C18H11B B1599144 6-Bromochrysene CAS No. 7397-93-5

6-Bromochrysene

Cat. No. B1599144
CAS RN: 7397-93-5
M. Wt: 307.2 g/mol
InChI Key: FAAAKDIORRDGMS-UHFFFAOYSA-N
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Description

6-Bromochrysene is a polycyclic aromatic hydrocarbon (PAH) compound. It belongs to the chrysene family and contains a bromine atom substituted at one of its carbon positions. The compound’s chemical formula is C₁₈H₁₁Br .

Scientific Research Applications

OLED Material Development

6-Bromochrysene has applications in the development of OLED materials. Chrysene-containing OLED materials are considered to have significant potential due to their luminescent properties. The synthesis of 6,12-dibromochrysene, an important intermediate in the development of other chrysene derivatives, plays a crucial role in this field. This synthesis process involves using trimethyl phosphate as a solvent and bromine as a bromination agent, yielding a product with a significant prospect for practical value in OLED applications (Bai Xue-feng, 2013).

Perovskite Solar Cells

Chrysene derivatives are also being explored for their use in perovskite solar cells. Studies have constructed chrysene-based azahelicenes as materials for these cells. These substances, including their brominated products, were characterized and shown to have properties beneficial for acting as hole transport materials in solar cells, demonstrating their potential in renewable energy technology (Zefeng Tang et al., 2021).

Blue Fluorescent OLED

6-Bromochrysene is also involved in the synthesis of blue fluorescent OLEDs (Organic Light Emitting Diodes). Research has shown that certain chrysene derivatives can exhibit blue fluorescent emission with high quantum yields. These derivatives were synthesized using 3,6,9,12-tetrabromochrysene and have shown promising results in OLED device applications, offering an outstanding external quantum efficiency and low turn-on voltage (Tien-Lin Wu et al., 2014).

Cascade Energy Transfer

Chrysene derivatives, such as 3-Bromodibenzo[g,p]chrysene, have been synthesized and used in cascade energy transfer processes. These derivatives have shown potential in fluorescence applications and have been used as input energy in intramolecular energy transfer processes with covalently linked dyes. This indicates their potential in advanced material science, particularly in the field of photophysics and photochemistry (Elodie Heyer, R. Ziessel, 2013).

Electronic Properties in Materials Science

Research on bromoform-intercalated C60, a compound related to 6-Bromochrysene, demonstrates its application in understanding the structural and electronic properties of materials. These studies, which use density-functional methods, help in understanding how brominated compounds like 6-Bromochrysene can influence the electronic properties of materials, potentially contributing to the development of new materials with unique electronic characteristics (R. Windiks et al., 2002).

properties

IUPAC Name

6-bromochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAKDIORRDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224709
Record name Chrysene, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochrysene

CAS RN

7397-93-5
Record name Chrysene, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
KK Laali, S Hollenstein, RG Harvey… - The Journal of Organic …, 1997 - ACS Publications
… Chrysene (1), 6-fluorochrysene (2), 6-chlorochrysene (3), and 6-bromochrysene (4) are cleanly monoprotonated in FSO 3 H·SbF 5 (ca. 10:1)/SO 2 ClF at the C-12 position. 6-…
Number of citations: 29 pubs.acs.org
PJ Van Bladeren, DM Jerina - Tetrahedron letters, 1983 - Elsevier
… form at rt gave 6-bromochrysene … 6-Bromochrysene can also be obtained by treatment of chrysene with Br (E. Clar "Polycyclic Hydrocarbons", Vol. I, Academic Press, London/NY, 1964, p…
Number of citations: 15 www.sciencedirect.com
Y Kitagawa, M Kumagai, T Nakanishi… - Inorganic …, 2020 - ACS Publications
… A solution of potassium acetate (481 mg, 4.90 mmol) and palladium acetate (8.8 mg, 3.91 × 10 –2 mmol) were added dropwise to a solution of 6-bromochrysene (1.22 g, 3.97 mmol) in …
Number of citations: 23 pubs.acs.org
K El-Bayoumy, D Desai, T Boyiri, J Rosa… - Chemical research in …, 2002 - ACS Publications
… 2-Methoxy-6-bromochrysene (3). A solution of 2 (3.0 g, 8.85 … -6-bromochrysene (3) and 4-methoxy-6-bromochrysene (4). … ) gave early eluting 4-methoxy-6-bromochrysene (4) (0.63 g, 21…
Number of citations: 26 pubs.acs.org
L Altschuler, E Berliner - Journal of the American Chemical …, 1966 - ACS Publications
Rate constants for the bromination of several polynuclear aromatic hydrocarbons by molecular bromine were determined in aqueous acetic acid at 25. Partial rate factors were obtained …
Number of citations: 72 pubs.acs.org
WJ Archer, R Taylor, PH Gore… - Journal of the Chemical …, 1980 - pubs.rsc.org
All six monotritium-labelled chrysenes have been prepared, and their rates of protiodetritiation measured at 70, using a mixture of trifluoroacetic acid–chloroform (9 : 1 v/v) as the …
Number of citations: 10 pubs.rsc.org
WJ Archer, R Taylor - Citeseer
All six monotritium-labelled chrysenes have been prepared, and their rates of protiodetritiation measured at 70, using a mixture of trifluoroacetic acid-chloroform (9: 1 v/v) as the …
Number of citations: 0 citeseerx.ist.psu.edu
AK Sharma, JM Lin, D Desai… - The Journal of Organic …, 2005 - ACS Publications
… Chrysene-6-boronic acid (7) was obtained by treatment of 6-bromochrysene (6) with n-BuLi and triisopropyl borate employing a literature method. Suzuki cross-coupling reaction of …
Number of citations: 16 pubs.acs.org
M Sarobe, LW Jenneskens, J Wesseling… - Journal of the Chemical …, 1997 - pubs.rsc.org
… chloride (0.14 g, 0.2 mmol) and copper() iodide (0.01 g, 0.05 mmol) was added to a deaerated solution of 6-bromochrysene (16, 0.4 g, 1.3 mmol)22 and ethynyltrimethylsilane (0.19 g, …
Number of citations: 30 pubs.rsc.org
F Lewitzka, HG Löhmannsröben - Zeitschrift für physikalische …, 1990 - degruyter.com
… state energies and reduction potentials but kFq of 6-bromochrysene is ca. 6 times larger than kFq of fluoranthene (in benzene). This result may be difficult to rationalize in terms ofan …
Number of citations: 26 www.degruyter.com

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